ODM-204 is a novel nonsteroidal compound developed for the treatment of castration-resistant prostate cancer, a challenging stage of prostate cancer characterized by high androgen receptor expression and persistent androgen signaling despite castration levels of testosterone. This compound functions through dual mechanisms: it inhibits the enzyme CYP17A1, crucial for the synthesis of androgens, and acts as a potent antagonist of the androgen receptor. The development of ODM-204 aims to provide an effective therapeutic option for patients who have become resistant to conventional androgen-deprivation therapies .
ODM-204 was synthesized by Orion Pharma and classified as a dual-action inhibitor targeting both the CYP17A1 enzyme and the androgen receptor. This classification places it within the broader category of antiandrogens and enzyme inhibitors used in oncology, particularly for prostate cancer treatment . The compound has been evaluated in preclinical studies and early-phase clinical trials, showing promise in inhibiting tumor growth and androgen production in various models .
The synthesis process is optimized to ensure high yield and purity, which are critical for subsequent biological testing. The exact conditions (temperature, pressure, solvent systems) are tailored to maximize efficiency while minimizing side reactions.
The molecular structure of ODM-204 features a unique arrangement that facilitates its dual inhibitory action. It includes functional groups that enhance its binding affinity for both CYP17A1 and the androgen receptor.
ODM-204 undergoes several key chemical reactions that contribute to its mechanism of action:
In vitro studies have demonstrated that ODM-204 significantly reduces the levels of testosterone and other adrenal steroids in cellular models. This was assessed using techniques such as liquid chromatography-mass spectrometry, which allows precise measurement of steroid levels post-treatment .
Relevant studies have characterized these properties extensively, ensuring that they meet the necessary criteria for pharmaceutical development .
ODM-204 has significant potential applications primarily in oncology, particularly for:
Further research continues to explore its efficacy and safety profile in larger patient populations .
Castration-resistant prostate cancer (CRPC) remains critically dependent on androgen receptor (AR) signaling, driven primarily by persistent intratumoral androgen synthesis. The enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) catalyzes two sequential reactions essential for converting pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione—direct precursors of testosterone (T) and dihydrotestosterone (DHT) [3] [5] [8]. Notably, CYP17A1 is overexpressed in 50% of prostate carcinomas, with its expression correlating strongly with high tumor grade, stage, and early relapse [3] [8]. This enzyme enables CRPC cells to bypass systemic androgen deprivation by sustaining intratumoral androgen production. Concurrently, AR amplification, mutations, or splice variants enhance receptor sensitivity to low androgen levels, permitting tumor proliferation despite castrate serum testosterone levels [3] [7].
Monotherapies targeting either AR (e.g., enzalutamide) or CYP17A1 (e.g., abiraterone) show transient efficacy in CRPC due to reciprocal pathway compensation. For example:
Simultaneously blocking AR signaling and androgen biosynthesis presents a strategic solution to overcome compensatory resistance mechanisms. Dual inhibitors like ODM-204 aim to:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9